6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzylamine with butyrolactone, followed by further condensation with benzaldehyde . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized isoquinoline derivatives .
Scientific Research Applications
6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid
- N-[(2S,3R,6S)-6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-(hydroxymethyl)-3-oxanyl]-4-oxanecarboxamide
Compared to these compounds, 6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C26H21N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C26H21N3O3/c30-23(27-14-13-17-7-1-2-8-18(17)15-27)16-28-24-19-9-3-4-10-20(19)26(32)29(24)22-12-6-5-11-21(22)25(28)31/h1-12,24H,13-16H2 |
InChI Key |
CSCHRWHXEHSLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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